platinum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

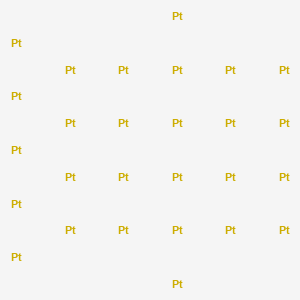

Platinum is a precious, silver-white metal known for its rarity and high market value. It is a transition metal with the chemical symbol Pt and atomic number 78. This compound is renowned for its high melting point, excellent resistance to corrosion, and remarkable catalytic properties. It is one of the most unreactive metals, making it highly valuable in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Platinum can be synthesized through various methods, including:

Water-in-oil microemulsion method: This technique involves the formation of this compound nanoparticles in a water-in-oil microemulsion, which provides a controlled environment for particle growth.

Polyacrylate method: In this method, polyacrylate acts as a stabilizing agent to control the size and shape of this compound nanoparticles.

Tetradecyltrimethylammonium bromide method: This surfactant-assisted method helps in the formation of uniform this compound nanoparticles.

Ethylene glycol method: Ethylene glycol is used as both a reducing agent and a solvent to produce this compound nanoparticles.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of this compound ores, followed by refining processes. The primary sources of this compound are the mineral deposits found in South Africa, Russia, and North America. The refining process includes:

Crushing and milling: The ore is crushed and milled to liberate the this compound particles.

Froth flotation: This process separates the this compound-containing minerals from the rest of the ore.

Smelting and converting: The concentrated ore is smelted to produce a matte containing this compound and other metals.

Chemical refining: The matte is treated with chemicals to separate this compound from other metals, resulting in pure this compound.

Análisis De Reacciones Químicas

Types of Reactions

Platinum undergoes various chemical reactions, including:

Oxidation: this compound is resistant to oxidation and does not tarnish at room temperature.

Reduction: This compound can act as a catalyst in reduction reactions, such as the hydrogenation of alkenes.

Substitution: This compound can undergo substitution reactions with ligands to form coordination complexes.

Common Reagents and Conditions

Aqua regia: This compound dissolves in aqua regia (a mixture of hydrochloric acid and nitric acid) to form chloroplatinic acid.

Major Products

This compound halides: PtF6, PtCl2, PtCl4, PtBr4, PtI4.

Chloroplatinic acid: H2PtCl6.

Aplicaciones Científicas De Investigación

Platinum has numerous scientific research applications across various fields:

Mecanismo De Acción

The mechanism of action of platinum compounds, particularly in cancer treatment, involves the formation of this compound-DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. This compound compounds primarily target the N7 position of guanine bases in DNA, forming intrastrand and interstrand cross-links .

Comparación Con Compuestos Similares

Platinum is often compared with other transition metals, such as:

Palladium: Similar to this compound, palladium is used as a catalyst in various chemical reactions.

Rhodium: Rhodium is another this compound group metal used in catalytic converters.

Iridium: Iridium is used in high-temperature applications and as a hardening agent for this compound alloys.

This compound’s unique properties, such as its high resistance to corrosion, excellent catalytic activity, and biocompatibility, make it a valuable compound in various scientific and industrial applications.

Propiedades

Número CAS |

9029-27-0 |

|---|---|

Fórmula molecular |

Pt27 |

Peso molecular |

5267 g/mol |

Nombre IUPAC |

platinum |

InChI |

InChI=1S/27Pt |

Clave InChI |

SBQZMZCSCIDFPL-UHFFFAOYSA-N |

SMILES canónico |

[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)

![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)

![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)

![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)

![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)

![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)

![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)

![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)